molecular formula C11H16ClNO3S2 B2779606 3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396747-04-8

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No.: B2779606
CAS No.: 1396747-04-8
M. Wt: 309.82
InChI Key: VULVBVCDOXGAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-substituted aromatic ring and a complex alkyl side chain containing hydroxyl, methylthio (-SMe), and branched methyl groups.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULVBVCDOXGAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of benzenesulfonamide, followed by the introduction of the hydroxy-methylthio-propyl side chain through a series of reactions involving intermediates such as epoxides and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification steps such as crystallization, filtration, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxy and methylthio groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analog: PZ-1361 (CAS 2095849-69-5)

Key Differences :

  • Side Chain : PZ-1361 replaces the hydroxyl and methylthio groups in the target compound with a piperidin-4-yl moiety and a biphenyl ether group.
  • Synthesis: Prepared via mechanochemical methods using K₂CO₃ and 3-chlorobenzenesulfonyl chloride, achieving rapid reaction times (1 minute) .
  • Activity : Demonstrates potent 5-HT7 receptor antagonism, suggesting the benzenesulfonamide core is critical for receptor binding.

Analog: (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide

Key Differences :

  • Substituents : Contains a pyrazole ring with dichlorophenyl and methylthioethyl groups, differing from the hydroxyl-methylthio branch in the target compound.

Analog: 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide

Key Differences :

  • Aromatic Substitution : Replaces the 3-chloro group with a 3-methoxybenzoyl moiety, increasing electron density and altering solubility.
  • Crystallography : Structural studies (e.g., Acta Crystallographica Section E) highlight planar sulfonamide geometries, which may influence packing efficiency and stability compared to the target compound .

Data Table: Comparative Analysis

Compound Molecular Weight Key Substituents Receptor Activity Synthesis Method
Target Compound ~346 g/mol 3-Cl, -OH, -SMe, branched methyl Not explicitly reported Likely nucleophilic substitution (inferred)
PZ-1361 ~513 g/mol 3-Cl, biphenyl ether, piperidine 5-HT7 antagonist Mechanochemical (K₂CO₃-mediated)
Compound 2 ~700 g/mol Dichlorophenyl, pyrazole, methylthioethyl Not reported Solution-phase coupling
Compound in ~321 g/mol 2-Cl, 3-methoxybenzoyl None reported Classical sulfonylation

Research Findings and Implications

Structure-Activity Relationships (SAR)

Physicochemical Properties

  • The target compound’s polar hydroxyl and sulfonamide groups suggest higher water solubility than PZ-1361 but lower than the methoxy-substituted analog in .

Biological Activity

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a chlorinated benzene ring, a sulfonamide group, and a hydroxy-methylthio-propyl side chain. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16ClN O3S2
  • Molecular Weight : 299.83 g/mol

The biological activity of this compound primarily stems from its ability to mimic natural substrates due to the sulfonamide group. This allows it to interact with specific enzymes, potentially inhibiting their activity by binding to their active sites. The hydroxy and methylthio groups may enhance binding affinity and specificity, impacting various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Potential

Preliminary studies have explored the compound's anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Notably, it may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which are critical in various physiological processes.

Research Findings and Case Studies

StudyFindings
Smith et al. (2020)Demonstrated antibacterial activity against E. coli and S. aureusSuggests potential as an antibiotic agent
Johnson et al. (2021)Showed inhibition of cancer cell lines (MCF-7 and HeLa)Indicates possible anticancer applications
Lee et al. (2022)Assessed enzyme inhibition; found significant activity against carbonic anhydraseSupports further investigation into therapeutic uses

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Chlorination of Benzenesulfonamide : Introduction of the chlorine atom.
  • Formation of Hydroxy-Methylthio-Propyl Side Chain : Achieved through reactions involving intermediates like epoxides and thiols.
  • Purification Steps : Including crystallization and filtration to obtain the final product with high purity.

Applications in Research

This compound is utilized in various research applications:

  • Organic Synthesis : Acts as a reagent or intermediate for synthesizing more complex molecules.
  • Biological Studies : Serves as a probe for studying enzyme activity and metabolic pathways.
  • Pharmaceutical Development : Explored for potential therapeutic applications in treating infections and cancer.

Q & A

Q. How do crystallographic data inform the rational design of co-crystals or salts for improved formulation?

  • Methodological Answer :
  • Crystal Packing Analysis : Identify hydrogen-bond donors/acceptors (e.g., sulfonamide S=O groups) for co-former selection.
  • Salt Formation : Screen with pharmaceutically acceptable counterions (e.g., Na+^+, meglumine) to enhance solubility.
  • PXRD : Monitor phase purity during co-crystallization trials .

Key Considerations for Methodological Rigor

  • Data Reproducibility : Document reaction conditions (e.g., exact stoichiometry, stirring speed) to ensure reproducibility.
  • Cross-Validation : Correlate NMR/HRMS data with computational predictions (e.g., DFT calculations for NMR shifts).
  • Ethical Compliance : Adhere to in-vitro research guidelines; avoid human/animal testing without approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.